molecular formula C13H15NO5 B12948423 2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid

2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid

Cat. No.: B12948423
M. Wt: 265.26 g/mol
InChI Key: VNYKDEXSEBJOQM-UHFFFAOYSA-N
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Description

2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid is a complex organic compound with a unique structure that includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrolizine ring, followed by further functionalization to introduce the ethoxycarbonyl and oxoacetic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, analgesic, and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolizine derivatives and compounds with similar functional groups, such as:

  • 2-(7-(Methoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid
  • 2-(7-(Ethoxycarbonyl)-6-ethyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid

Uniqueness

What sets 2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid apart is its specific combination of functional groups and the resulting properties

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

2-(1-ethoxycarbonyl-2-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C13H15NO5/c1-3-19-13(18)9-7(2)10(11(15)12(16)17)14-6-4-5-8(9)14/h3-6H2,1-2H3,(H,16,17)

InChI Key

VNYKDEXSEBJOQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=C1C)C(=O)C(=O)O

Origin of Product

United States

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